molecular formula C3H7NO6S B555518 O-Sulfo-D-serine CAS No. 19794-48-0

O-Sulfo-D-serine

Cat. No.: B555518
CAS No.: 19794-48-0
M. Wt: 186.16 g/mol
InChI Key: LFZGUGJDVUUGLK-UWTATZPHSA-N
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Description

O-Sulfo-D-serine, also known as this compound, is a useful research compound. Its molecular formula is C3H7NO6S and its molecular weight is 186.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Collision-Induced Dissociation Studies

O-Sulfo-D-serine has been studied in the context of collision-induced dissociation (CID). Lucas and Barnes (2020) used direct dynamics simulations and density functional theory (DFT) calculations to explore the effects of O-sulfonation on the CID of serine. They found that specific peaks in the theoretical mass spectrum were directly related to the sulfo group, indicating significant structural impacts due to sulfonation. This research has implications for understanding the molecular behavior of this compound under collision conditions (Lucas & Barnes, 2020).

Enzyme Interaction Studies

The interaction of serine acetyltransferase with O-acetylserine sulfhydrylase, a related enzyme, has been studied to understand the sulfur assimilation pathway in bacteria and plants. Campanini et al. (2005) investigated this interaction and found that it influenced the enzyme's catalytic activity, suggesting a regulatory mechanism involving serine derivatives in the cysteine biosynthetic pathway (Campanini et al., 2005).

Neurotoxicity Studies

Wang et al. (2019) researched the role of astrocytes-derived D-serine in PFOS-induced neurotoxicity. They found that alterations in D-serine were mediated by molecules involved in D-serine synthesis and metabolism, suggesting a critical role of serine derivatives in neurotoxic responses (Wang et al., 2019).

Sulfate Assimilation Regulation

Neuenschwander et al. (1991) studied the effect of O-acetyl-L-serine on sulfate assimilation in Lemna minor L. They found that O-acetyl-L-serine had a regulatory effect on sulfate assimilation, indicating its importance in biochemical pathways involving sulfur (Neuenschwander et al., 1991).

Enzyme Inhibition Studies

Carvalho et al. (2020) developed 3-oxo-β-sultam inhibitors that interacted with serine hydrolases. Their study highlights the potential of sulfonated compounds, including those derived from serine, in the development of enzyme inhibitors (Carvalho et al., 2020).

Spectroscopic Characterization

Paciotti et al. (2015) conducted a study on the O-sulfation of L-serine, revealing the structural and stability effects of protonation and deprotonation on sulfated serine ions. This research provides insights into the molecular characteristics of sulfated amino acids, including this compound (Paciotti et al., 2015).

Enzymatic Reactions

Winum et al. (2006) discussed the therapeutic potential of sulfamides as enzyme inhibitors, highlighting the biological significance of sulfonated compounds derived from amino acids like serine (Winum et al., 2006).

Polypeptide Transformation

Fasman (1960) demonstrated that concentrated sulfuric acid could convert poly-DL-serine to a polyester, showing the chemical transformability of serine compounds under specific conditions (Fasman, 1960).

Sulfhydrylation Reaction Catalysis

Mino and Ishikawa (2003) studied the substrate specificity of O-acetylserine sulfhydrylase from Aeropyrum pernix K1, which revealed insights into the enzymatic processing of serine derivatives in hyperthermophilic archaea (Mino & Ishikawa, 2003).

Protein Sulfonation Studies

Medzihradszky et al. (2004) described protein sulfonation on serine and threonine residues in various organisms, indicating a role for this modification in protein assembly and signaling. This study sheds light on the broader implications of serine sulfonation in biological systems (Medzihradszky et al., 2004).

Properties

IUPAC Name

(2R)-2-amino-3-sulfooxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO6S/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZGUGJDVUUGLK-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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